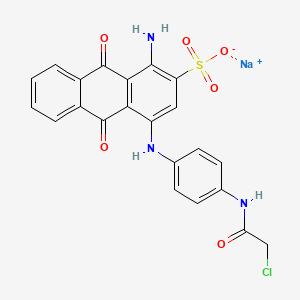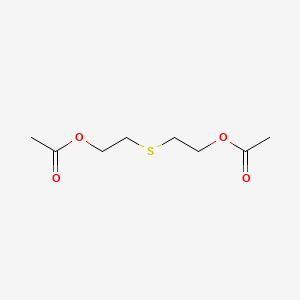![molecular formula C19H32O3 B13744054 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid CAS No. 27166-04-7](/img/structure/B13744054.png)
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid is a synthetic organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring, an octynyl group, and a hexanoic acid moiety. It is primarily used in experimental and research settings.
Preparation Methods
The synthesis of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and the octynyl group. The synthetic route often includes the following steps:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octynyl Group: The octynyl group is introduced via alkylation or acylation reactions.
Formation of the Hexanoic Acid Moiety:
Final Coupling: The final step involves coupling the cyclopentyl ring, octynyl group, and hexanoic acid moiety under specific reaction conditions, such as the use of catalysts and solvents
Chemical Reactions Analysis
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the octynyl group or the hexanoic acid moiety is replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Scientific Research Applications
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid can be compared with other similar compounds, such as:
6-[(2R)-2-oct-1-ynylcyclopentyl]oxybutanoic acid: This compound has a shorter carbon chain in the acid moiety, which may affect its reactivity and biological activity.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxypropanoic acid: Similar to the above compound, but with an even shorter carbon chain.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyheptanoic acid: This compound has a longer carbon chain, which may influence its solubility and interaction with biological targets.
Properties
CAS No. |
27166-04-7 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)22-16-10-7-9-15-19(20)21/h17-18H,2-7,9-11,13-16H2,1H3,(H,20,21)/t17-,18?/m0/s1 |
InChI Key |
LMIVPBDTHGWOLX-ZENAZSQFSA-N |
Isomeric SMILES |
CCCCCCC#C[C@H]1CCCC1OCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC#CC1CCCC1OCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)




![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)






